(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with diphenyl groups and an isobutyramide moiety, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 4,5-diphenylthiazole-2-amine with isobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The diphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with hydrogenated thiazole rings.
Substitution: Brominated or nitrated derivatives of the diphenyl groups.
Scientific Research Applications
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A tetrazolium dye used in cell viability assays.
Thiazolyl blue tetrazolium bromide: Another tetrazolium compound with similar applications in biological assays.
Uniqueness
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is unique due to its specific substitution pattern on the thiazole ring and the presence of the isobutyramide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and clinical applications.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that thiazole compounds exhibit activity against various bacterial strains and fungi. In particular, derivatives similar to this compound have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM against pathogens such as Candida albicans and Aspergillus niger .
Compound | MIC (mM) | Target Organism |
---|---|---|
2c | 3.92 | C. albicans |
5b | 4.01 | A. niger |
5c | 4.23 | A. niger |
Anti-inflammatory Properties
Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in the activation of transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in the expression of pro-inflammatory cytokines like IL-1 and TNF-α.
Studies have shown that this compound exhibits potent anti-inflammatory effects by reducing the levels of these cytokines in models of rheumatoid arthritis and other autoimmune disorders .
Study on Antimicrobial Efficacy
In a study conducted by Lączkowski et al., various thiazole derivatives were tested for their antimicrobial activity against a range of bacterial species using the broth microdilution method. Compounds similar to this compound showed promising results with inhibition zones ranging from 12 mm to 18 mm against Bacillus subtilis and Staphylococcus aureus, indicating moderate activity compared to standard antibiotics .
Study on Anti-inflammatory Effects
Another significant study explored the anti-inflammatory potential of thiazole derivatives in a murine model of inflammation. The results demonstrated that treatment with these compounds led to a marked decrease in inflammatory markers and improved clinical outcomes in terms of swelling and pain .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-16(14-9-5-3-6-10-14)17(23-19)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALTUKJCNNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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